molecular formula C8H6ClNS B1596722 1-chloro-4-isothiocyanato-2-methylbenzene CAS No. 23163-92-0

1-chloro-4-isothiocyanato-2-methylbenzene

Cat. No.: B1596722
CAS No.: 23163-92-0
M. Wt: 183.66 g/mol
InChI Key: UNEGWYFKUFWKAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-chloro-4-isothiocyanato-2-methylbenzene typically involves the reaction of 4-chloro-3-methylaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. Industrial production methods often employ similar synthetic routes but on a larger scale, with additional steps to purify the final product .

Mechanism of Action

The mechanism of action of 1-chloro-4-isothiocyanato-2-methylbenzene involves its electrophilic nature, which allows it to react with nucleophiles such as amines and thiols. This reactivity is due to the presence of the isothiocyanate group (-N=C=S), which can form covalent bonds with nucleophilic sites on biomolecules . This property makes it useful in bioconjugation and labeling studies .

Comparison with Similar Compounds

1-chloro-4-isothiocyanato-2-methylbenzene can be compared with other isothiocyanates such as:

These comparisons highlight the unique properties of this compound, particularly its specific reactivity and applications in various fields.

Properties

IUPAC Name

1-chloro-4-isothiocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEGWYFKUFWKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374006
Record name 4-Chloro-3-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23163-92-0
Record name 4-Chloro-3-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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